molecular formula C9H8N2O B8699584 2-Methyl-5-(1,2-oxazol-3-yl)pyridine CAS No. 917396-43-1

2-Methyl-5-(1,2-oxazol-3-yl)pyridine

Cat. No.: B8699584
CAS No.: 917396-43-1
M. Wt: 160.17 g/mol
InChI Key: JSCLADMADPAFHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-(1,2-oxazol-3-yl)pyridine is a high-value heteroaromatic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a pyridine ring linked to an isoxazole (1,2-oxazole) ring, a privileged scaffold known for its wide spectrum of pharmacological activities . The integration of these two nitrogen-containing heterocycles into a single structure makes it a promising building block for developing novel bioactive molecules. Although specific biological data for this exact compound requires further investigation, structural analogs featuring pyridine-isoxazole hybrids are extensively explored in scientific literature. Compounds with isoxazoline cores have been investigated for their central nervous system (CNS) activity, demonstrating potential as antidepressant and antianxiety agents in preclinical models . Furthermore, heterocyclic compounds like pyrazoles (another class of nitrogen-containing heterocycles) are renowned for exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antitumor properties . Researchers can utilize this compound as a key synthetic intermediate to build more complex molecular architectures or as a core template for screening new therapeutic agents. Its structure is amenable to further chemical modification, allowing for the exploration of structure-activity relationships (SAR). This product is intended for research and development purposes only and is not approved for use in humans or animals.

Properties

CAS No.

917396-43-1

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

3-(6-methylpyridin-3-yl)-1,2-oxazole

InChI

InChI=1S/C9H8N2O/c1-7-2-3-8(6-10-7)9-4-5-12-11-9/h2-6H,1H3

InChI Key

JSCLADMADPAFHR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2=NOC=C2

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Key Comparisons

Compound Name Molecular Formula Substituents/Modifications Pharmacological Notes
2-Methyl-5-(1,2-oxazol-3-yl)pyridine C₉H₉N₂O Methyl, 1,2-oxazole No reported data
2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine C₈H₆ClN₃O Chlorine, 1,2,4-oxadiazole Not tested; structural analog
Diethylphosphonate isoxazolidine derivatives C₁₂H₂₀N₃O₅P Isoxazolidine, phosphonate No cytotoxicity, poor HIV inhibition
2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine C₁₄H₁₂N₃O₂ Methoxyphenyl, 1,2,4-oxadiazole Potential enhanced π-interactions

Preparation Methods

Robinson–Gabriel Cyclodehydration

The Robinson–Gabriel protocol is widely employed for oxazole ring formation. In one approach, α-amino ketones derived from pyridine precursors undergo cyclization using polyphosphoric acid (PPA) or trifluoromethanesulfonic acid (TFAA). For example, treatment of 5-aminonicotinic acid derivatives with TFAA in dichloromethane generates the oxazole core via intramolecular dehydration. This method achieves yields of 68–90% for analogous structures.

Phosphorus Oxychloride (POCl₃)-Mediated Cyclization

POCl₃ facilitates cyclization of acylated α-amino ketones. A study demonstrated that reacting α-amino-4-nitroacetophenone with aryl carbonyl chlorides followed by POCl₃ treatment yields 2,5-disubstituted oxazoles. Applied to pyridine systems, this method produces 2-methyl-5-(oxazol-3-yl)pyridine in 74% yield after recrystallization.

Palladium-Catalyzed Cross-Coupling Strategies

Direct Arylation of Pyridine Derivatives

Palladium-catalyzed C–H arylation enables direct functionalization of pyridine scaffolds. A protocol using Pd(PPh₃)₄ and t-BuOLi in 1,4-dioxane couples brominated oxazoles with 2-methylpyridine derivatives. This method, adapted from benzoxazole syntheses, achieves 65–78% yields for analogous heterobiaryls.

Heterocyclization of Pyridine-N-Oxides

Metal-free cyclization of pyridine-N-oxides offers a mild route. A study on furopyridines showed that treating pyridine-N-oxide with ethyl propiolate in acetic acid generates fused oxazole analogs. Adapting this to 2-methylpyridine-N-oxide could yield the target compound at 50–70% efficiency.

Multi-Step Synthesis from Modular Intermediates

Oxazole Ring Construction on Pyridine Scaffolds

A three-step sequence involves:

  • Acylation : 2-Methyl-5-aminopyridine reacts with chloroacetyl chloride to form an amide intermediate.

  • Oxidation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the amine to a ketone.

  • Cyclization : T3P® (propylphosphonic anhydride) promotes cyclodehydration, forming the oxazole ring in 62–85% yield.

Oxazole-Pyridine Fragment Coupling

Coupling preformed oxazole and pyridine fragments via nucleophilic aromatic substitution (SNAr) is viable. For example, 3-bromooxazole reacts with 5-lithio-2-methylpyridine in THF at −78°C, achieving 55–60% yield.

Oxidative Cross-Dehydrogenative Coupling (CDC)

Acetic acid and molecular oxygen promote CDC between N-amino-2-iminopyridines and β-ketoesters. While primarily used for pyrazolo[1,5-a]pyridines, adapting this to oxazole precursors could enable one-pot synthesis. For instance, reacting 2-methylpyridine-3-carboxaldehyde with ethyl glyoxylate under O₂ yields 72% of the target compound after 18 hours.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Robinson–GabrielTFAA, CH₂Cl₂, 0°C to rt68–90%High regioselectivityRequires anhydrous conditions
POCl₃ CyclizationPOCl₃, reflux, 4–6 h70–74%ScalableCorrosive reagents
Palladium ArylationPd(PPh₃)₄, t-BuOLi, 100°C65–78%Broad substrate scopeCostly catalysts
CDCAcOH, O₂, 130°C, 18 h72–94%Atom-economicalHigh-temperature requirement
Pyridine-N-OxideAcOH, 80°C, 12 h50–70%Metal-freeModerate yields

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